Spexin

Description

Properties

IUPAC Name |

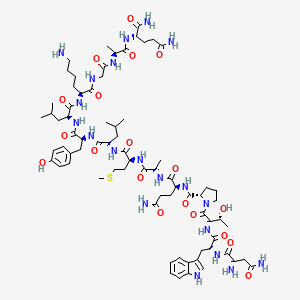

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H114N20O19S/c1-37(2)30-52(69(108)87-49(16-11-12-27-75)66(105)82-36-60(100)83-39(5)63(102)85-48(62(80)101)22-24-57(77)97)91-71(110)54(32-42-18-20-44(96)21-19-42)92-70(109)53(31-38(3)4)90-68(107)51(26-29-114-8)86-64(103)40(6)84-67(106)50(23-25-58(78)98)88-73(112)56-17-13-28-94(56)74(113)61(41(7)95)93-72(111)55(89-65(104)46(76)34-59(79)99)33-43-35-81-47-15-10-9-14-45(43)47/h9-10,14-15,18-21,35,37-41,46,48-56,61,81,95-96H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,101)(H,82,105)(H,83,100)(H,84,106)(H,85,102)(H,86,103)(H,87,108)(H,88,112)(H,89,104)(H,90,107)(H,91,110)(H,92,109)(H,93,111)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDZBDJTNIOJMF-TWMPYRTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H114N20O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1619.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Spexin Gene Expression in the Central Nervous System for Researchers and Drug Development Professionals

Introduction

Spexin (SPX), also known as Neuropeptide Q (NPQ), is a highly conserved 14-amino acid peptide hormone first identified in 2007 through bioinformatic analysis.[1][2] Encoded by the C12orf39 gene in humans, the mature peptide is processed from a larger preprohormone and is widely expressed in both the central nervous system (CNS) and peripheral tissues.[1][2][3] Its evolutionary conservation across vertebrate species suggests it plays a fundamental role in physiological processes.[1][4] this compound exerts its biological effects by acting as a natural ligand for galanin receptor type 2 (GALR2) and type 3 (GALR3), but not GALR1.[5][6][7][8] This interaction implicates SPX in a multitude of CNS-mediated functions, including the regulation of anxiety, feeding behavior, energy metabolism, reproduction, and pain perception.[3][9][10][11] Given its broad distribution and pleiotropic functions, the this compound system presents a promising target for novel therapeutic research and drug design.[2][3] This document provides an in-depth technical overview of this compound gene expression, its regulation, signaling pathways, and the key experimental protocols used for its study in the CNS.

Localization and Expression of this compound in the Central Nervous System

This compound mRNA and protein are ubiquitously distributed throughout the CNS, with particularly high expression levels in specific brain regions, suggesting its role as a key neurotransmitter or neuromodulator.[10][12] Studies in rodent models have provided a detailed map of its localization.

Data Presentation: Distribution of this compound in the CNS

Quantitative and qualitative analyses have demonstrated significant this compound expression in areas critical for endocrine, metabolic, and behavioral regulation. The brainstem has been identified as the tissue with the highest level of SPX expression in mice.[12]

Table 1: Distribution of this compound (SPX) in the Mouse Central Nervous System

| Brain Region | Relative Expression Level | Cellular Localization (Immunohistochemistry) | Reference(s) |

|---|---|---|---|

| High Expression (≥10-fold vs. skin) | |||

| Brainstem | Highest | Cytoplasmic | [12] |

| Hypothalamus | High | Glial cells (anterior), Paraventricular, Dorsomedial, Ventromedial, Arcuate Nuclei | [12] |

| Pituitary | High | Pars nervosa, Pars intermedia, cell clusters in Pars distalis | [12] |

| Olfactory Bulb | High | N/A | [12] |

| Cerebral Cortex | High | N/A | [12] |

| Cerebellum | High | N/A | [12] |

| Medium-to-High Expression (5 to 10-fold vs. skin) | |||

| N/A | N/A | N/A | |

| Other Notable Regions | |||

| Hippocampus | Present | Neurons | [9][13] |

| Locus Coeruleus | Present | Neurons | [14] |

| Barrington's Nucleus | Present | Neurons | [14] |

| Medial Habenula | Present | Neurons |[14] |

Relative expression levels are based on RT-PCR data as reported in referenced studies.[12]

Regulation of this compound Gene Expression in the CNS

The expression of the this compound gene is dynamically regulated by a variety of central and peripheral signals, linking it to the body's metabolic and stress status. Key regulators include neuropeptides, hormones, and nutrients.

Hormonal and Neuropeptide Regulation

-

Corticotropin-Releasing Factor (CRF): Chronic stress and elevated CRF levels have been shown to significantly reduce this compound mRNA expression in the mouse hippocampus, hypothalamus, and pituitary.[9][11][15] This inhibitory effect is mediated specifically by CRF receptor 2 (CRFR2) and involves the activation of AC/cAMP/PKA and MEK1/2/Erk1/2 signaling cascades.[9]

-

Leptin: The adipokine leptin, a key regulator of energy balance, increases this compound mRNA in hypothalamic cells that express the leptin receptor (ObRb).[10] This process is dependent on the activation of the STAT3 signaling pathway, suggesting SPX acts as a downstream mediator of leptin's anorexigenic effects.[10]

-

Estradiol (E2): The gonadal hormone 17β-estradiol has been shown to downregulate this compound expression in the hypothalamus in a dose-dependent manner in fish models.[3][16]

Nutrient and Metabolic Regulation

-

Palmitate: This saturated fatty acid, often elevated in high-fat diets, induces the expression of Spx, Galr2, and Galr3 mRNA in hypothalamic neurons.[17][18] This regulation involves the activation of the innate immune receptor TLR4, as well as PKC and MAPK signaling pathways.[17]

-

Insulin: Following food intake, a rise in insulin can increase this compound expression in brain cell cultures, suggesting a direct link between glucose metabolism and central this compound regulation.[1][4]

Data Presentation: Quantitative Changes in this compound Expression

The following table summarizes reported quantitative changes in this compound mRNA expression in the CNS in response to various stimuli.

Table 2: Quantitative Changes in this compound (SPX) mRNA Expression in the CNS under Various Conditions

| Condition/Stimulus | Brain Region | Animal Model | Direction of Change | Fold Change / Magnitude | Reference(s) |

|---|---|---|---|---|---|

| Chronic Unpredictable Stress | Hippocampus | Mouse | Decrease | Significantly reduced | [9][15] |

| CRF Injection | Hippocampus, Pituitary, Hypothalamus | Mouse | Decrease | Significantly decreased | [9][15] |

| Leptin (icv injection) | Hypothalamus (ObRb+ cells) | Mouse | Increase | Significantly increased | [10] |

| Palmitate Treatment | Hypothalamic Neurons (in vitro) | Mouse | Increase | Significantly induced | [17][18] |

| Ovariectomy | Hypothalamus | Goldfish | Increase | Significantly increased | [16] |

| Estradiol (E2) Treatment | Hypothalamus | Spotted Scat / Goldfish | Decrease | Dose-dependent decrease |[3][16] |

Signaling Pathways and CNS Functions

This compound's functions are mediated through the activation of GALR2 and GALR3, which are G-protein coupled receptors (GPCRs).

This compound Signaling Pathways

Upon binding to GALR2 and GALR3, this compound primarily triggers Gi/o and Gq-coupled signaling pathways.[5][8]

-

Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This is a common mechanism for inhibitory neuropeptides.[5][9]

-

Gq Pathway: GALR2 activation can also stimulate the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[8]

-

Other Pathways: Downstream of these initial events, this compound has been shown to activate the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in cell proliferation and survival.[5]

Key Functions in the Central Nervous System

-

Anxiety and Stress Response: this compound is implicated as an anxiolytic factor.[9] Chronic stress reduces hippocampal this compound, while administration of a this compound-based GALR2 agonist produces anxiolytic effects.[8][9] The CRF-SPX interaction in the hippocampus appears central to this role.[9][13]

-

Appetite and Energy Homeostasis: Central administration of this compound reduces food intake and body weight.[10][19] It is thought to act as a satiety factor by modulating the expression of other key neuropeptides, such as proopiomelanocortin (POMC), and mediating the anorexigenic signals of leptin and insulin.[4][5][10]

-

Reproduction: this compound generally exerts an inhibitory effect on the reproductive axis. It can suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary and may regulate the activity of gonadotropin-releasing hormone (GnRH) neurons.[2][11][16]

-

Pain Perception: Central administration of this compound has been shown to produce antinociceptive effects against inflammatory pain, indicating a role in pain modulation pathways.[2]

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

Caption: CRF-Mediated Inhibition of this compound Gene Expression.[9][15]

Caption: Leptin-STAT3 Signaling Pathway for this compound Induction.[10]

Caption: this compound Signaling via GALR2/GALR3 Receptors.[5]

Experimental Workflow Diagram

Caption: Experimental Workflow for Analyzing this compound Expression.

Key Experimental Protocols

This section provides an overview of standard methodologies for the detection and quantification of this compound mRNA and protein in CNS tissues.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol is for quantifying this compound mRNA levels in brain tissue.

-

1. Reagents and Materials:

-

TRIzol Reagent or similar for RNA extraction.

-

RNase-free water, tubes, and pipette tips.

-

High-Capacity cDNA Reverse Transcription Kit.

-

SYBR Green or TaqMan qPCR Master Mix.

-

This compound-specific forward and reverse primers (e.g., designed using Primer3).

-

Housekeeping gene primers (e.g., GAPDH, β-actin) for normalization.

-

qPCR instrument.

-

-

2. Tissue Homogenization and RNA Extraction:

-

Dissect the brain region of interest (e.g., hypothalamus) on ice and immediately place it in TRIzol reagent.

-

Homogenize the tissue using a mechanical homogenizer.

-

Follow the manufacturer's protocol for RNA extraction (typically involves chloroform separation and isopropanol precipitation).

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

3. cDNA Synthesis (Reverse Transcription):

-

Combine total RNA (typically 1-2 µg) with random primers, dNTPs, reverse transcriptase, and reaction buffer as per the kit's instructions.

-

Run the reaction in a thermal cycler using the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

4. qPCR Reaction:

-

Prepare the qPCR reaction mix by combining cDNA, forward and reverse primers, SYBR Green/TaqMan Master Mix, and nuclease-free water.

-

Run samples in duplicate or triplicate on a qPCR plate.

-

Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analyze the results using the ΔΔCt method to determine the relative fold change in this compound expression, normalized to the housekeeping gene.[20]

-

Protocol 2: In Situ Hybridization (ISH) for this compound mRNA Localization

This protocol is for visualizing the cellular location of this compound mRNA.

-

1. Reagents and Materials:

-

Paraformaldehyde (PFA) for fixation.

-

Sucrose for cryoprotection.

-

Cryostat for sectioning.

-

DIG or FITC-labeled antisense and sense (control) riboprobes for this compound.

-

Hybridization buffer (containing formamide).

-

Anti-DIG/FITC antibody conjugated to alkaline phosphatase (AP).

-

NBT/BCIP substrate for colorimetric detection.

-

-

2. Tissue Preparation:

-

Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.[21]

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose solution (e.g., 20-30%) until it sinks.[22]

-

Freeze the brain and cut frozen sections (15-25 µm) on a cryostat. Mount sections onto coated slides.[22]

-

-

3. Hybridization:

-

Pretreat sections to permeabilize the tissue (e.g., with proteinase K).

-

Dilute the labeled this compound riboprobe in hybridization buffer.

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[22]

-

-

4. Washing and Detection:

-

Perform a series of high-stringency washes to remove the unbound probe.

-

Block the sections with a blocking solution (e.g., containing normal serum).

-

Incubate with an AP-conjugated anti-DIG/FITC antibody overnight at 4°C.[22]

-

Wash thoroughly and incubate with the NBT/BCIP substrate in the dark until the desired color develops.

-

Stop the reaction, counterstain if desired, dehydrate, and mount. Visualize under a microscope.[23]

-

Protocol 3: Western Blotting for this compound Protein Quantification

This protocol is for detecting and quantifying this compound protein levels.

-

1. Reagents and Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against this compound.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

2. Protein Extraction:

-

3. Electrophoresis and Transfer:

-

4. Immunodetection:

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]

-

Incubate the membrane with the primary anti-Spexin antibody (diluted in blocking buffer) overnight at 4°C.[24]

-

Wash the membrane multiple times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band density using software and normalize to a loading control (e.g., β-actin).[24]

-

Protocol 4: Immunohistochemistry (IHC) for this compound Protein Localization

This protocol is for visualizing the distribution of this compound protein in brain sections.

-

1. Reagents and Materials:

-

Same as for ISH tissue preparation.

-

Antigen retrieval buffer (e.g., citrate buffer pH 6.0), if needed.

-

Blocking buffer (e.g., 10% normal goat serum in PBST).

-

Primary antibody against this compound.

-

Biotinylated or fluorescently-labeled secondary antibody.

-

Avidin-Biotin Complex (ABC) reagent and DAB substrate (for colorimetric detection).

-

Mounting medium.

-

-

2. Tissue Preparation and Antigen Retrieval:

-

Prepare PFA-fixed brain sections (free-floating or slide-mounted) as described for ISH.[26]

-

If required for the specific antibody, perform antigen retrieval by heating the sections in citrate buffer.

-

-

3. Immunostaining:

-

Permeabilize sections with a detergent like Triton X-100 in PBS (PBST).

-

Block non-specific binding by incubating sections in blocking buffer for 1-2 hours.[26][27]

-

Incubate sections with the primary anti-Spexin antibody (diluted in blocking buffer) overnight at 4°C.[12]

-

Wash thoroughly with PBST.

-

Incubate with the appropriate secondary antibody (e.g., biotinylated goat anti-rabbit) for 1-2 hours.[12]

-

-

4. Signal Detection and Visualization:

-

For Fluorescent Detection: After washing, mount sections with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

-

For Colorimetric Detection: After the secondary antibody, incubate with ABC reagent, wash, and then apply the DAB substrate until a brown precipitate forms. Dehydrate, clear, and mount the sections for brightfield microscopy.[12]

-

This compound has emerged as a critical neuropeptide in the central nervous system, with significant roles in regulating metabolism, stress, and reproduction. Its expression is tightly controlled by a network of hormonal and nutritional signals, positioning it as a key integrator of physiological state. The widespread distribution of this compound and its receptors, GALR2 and GALR3, throughout the brain highlights its potential as a therapeutic target for a range of disorders, including anxiety, obesity, and type 2 diabetes.[3][5][9] Future research should focus on further elucidating the downstream targets of this compound-activated neurons, exploring the therapeutic potential of selective GALR2/3 agonists, and investigating the role of this compound in human CNS pathologies. The detailed protocols and pathways described in this guide provide a foundational framework for researchers and drug development professionals to advance our understanding of this important neuropeptide system.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Emerging Roles of NPQ/Spexin in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Roles of NPQ/Spexin in Physiology and Pathology [frontiersin.org]

- 4. Evolution of Structural and Functional Diversity of this compound in Mammalian and Non-mammalian Vertebrate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound as an anxiety regulator in mouse hippocampus: Mechanisms for transcriptional regulation of this compound gene expression by corticotropin releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | this compound and Galanin in Metabolic Functions and Social Behaviors With a Focus on Non-Mammalian Vertebrates [frontiersin.org]

- 12. Frontiers | Mouse this compound: (I) NMR Solution Structure, Docking Models for Receptor Binding, and Histological Expression at Tissue Level [frontiersin.org]

- 13. scientificarchives.com [scientificarchives.com]

- 14. Chronic Social Defeat Stress Up-Regulates this compound in the Brain of Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in research on this compound-mediated regulation of reproductive function in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palmitate differentially regulates this compound, and its receptors Galr2 and Galr3, in GnRH neurons through mechanisms involving PKC, MAPKs, and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palmitate and Nitric Oxide Regulate the Expression of this compound and Galanin Receptors 2 and 3 in Hypothalamic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound is a Novel Human Peptide that Reduces Adipocyte Uptake of Long Chain Fatty Acids and Causes Weight Loss in Rodents with Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound ameliorated obesity-related metabolic disorders through promoting white adipose browning mediated by JAK2-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mouse this compound: (I) NMR Solution Structure, Docking Models for Receptor Binding, and Histological Expression at Tissue Level - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. This compound Promotes the Proliferation and Differentiation of C2C12 Cells In Vitro—The Effect of Exercise on SPX and SPX Receptor Expression in Skeletal Muscle In Vivo [mdpi.com]

- 25. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 26. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 27. m.youtube.com [m.youtube.com]

The Physiological Functions of the Spexin Neuropeptide: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX), a highly conserved 14-amino acid neuropeptide, has emerged as a pleiotropic signaling molecule with significant implications for a range of physiological processes. Initially identified through bioinformatics, SPX is now recognized as an endogenous ligand for the galanin receptor subtypes 2 (GALR2) and 3 (GALR3).[1] Its widespread distribution in both the central nervous system and peripheral tissues underscores its diverse regulatory roles.[2][3] This technical guide provides a comprehensive overview of the core physiological functions of this compound, with a particular focus on its involvement in metabolism, reproduction, cardiovascular function, and nociception. We present a synthesis of current research, including detailed experimental protocols, quantitative data, and visual representations of its signaling pathways to facilitate further investigation and therapeutic development.

Introduction to this compound

This compound, also known as Neuropeptide Q (NPQ), is a novel peptide hormone encoded by the C12orf39 gene.[3] Its discovery has opened new avenues for understanding the complex interplay of signaling pathways that govern homeostasis. The mature 14-amino acid sequence of this compound is remarkably conserved across vertebrate species, suggesting a fundamental and evolutionarily important role.[3] this compound exerts its biological effects by binding to and activating GALR2 and GALR3, which are G protein-coupled receptors.[1] While GALR2 activation is primarily linked to Gq-coupled stimulatory signaling, GALR1 and GALR3 are associated with Gi-coupled inhibitory signaling.[4][5] This differential receptor coupling contributes to the diverse and sometimes opposing physiological effects observed with this compound administration.

Role of this compound in Metabolism and Energy Homeostasis

A substantial body of evidence implicates this compound as a critical regulator of metabolism and energy balance.[6] Circulating levels of this compound are often found to be decreased in individuals with obesity and type 2 diabetes, suggesting a protective role against metabolic dysfunction.[2][7]

Regulation of Food Intake and Body Weight

Animal studies have consistently demonstrated the anorexigenic effects of this compound. Central administration of this compound in goldfish has been shown to inhibit food intake by downregulating orexigenic factors like neuropeptide Y (NPY) and upregulating anorexigenic factors.[8][9] In rodent models of diet-induced obesity (DIO), systemic administration of this compound leads to reduced caloric intake and subsequent weight loss.[10][11]

Glucose and Lipid Metabolism

This compound plays a significant role in modulating both glucose and lipid metabolism. In animal models of type 2 diabetes, this compound treatment has been shown to improve glucose tolerance, reduce insulin resistance, and lower HbA1c levels.[7] Furthermore, this compound has been observed to inhibit the uptake of long-chain fatty acids into adipocytes and reduce hepatic fat accumulation by modulating lipogenesis and β-oxidation.[6][10] In vitro studies using human adipocytes have shown that this compound stimulates lipolysis while inhibiting lipogenesis and glucose uptake.[8]

Quantitative Data on Metabolic Effects of this compound

| Parameter | Animal Model | This compound Dose & Route | Outcome | Reference |

| Caloric Intake | Wistar Rats (DIO) | 35 µg/kg/day SC | ~32% reduction | [10] |

| Body Weight | C57BL/6J Mice (DIO) | 25 µg/kg/day IP | Significant weight loss | [10][11] |

| Respiratory Exchange Ratio | C57BL/6J Mice (DIO) | 25 µg/kg/day IP | Significant reduction at night | [10] |

| Fatty Acid Uptake | DIO Mouse Adipocytes (in vitro) | 1 ng/mL | 73% inhibition | [11] |

| Liver Triglycerides | Fructose-induced Mice | Not specified | Reduction | [2] |

| Insulin Sensitivity | DIO and T2D Mice | Not specified | Improvement | [2] |

| Serum TNF-α and IL-6 | T2D Mouse Model | Not specified | Reduction | [2] |

| Body Weight | Type 2 Diabetic Mice | Not specified | Reduction | [7] |

| Glucose Tolerance | Type 2 Diabetic Mice | Not specified | Enhancement | [7] |

Experimental Protocols: Metabolic Studies

In Vivo Administration in Diet-Induced Obese (DIO) Rodents

-

Animal Model: C57BL/6J mice or Wistar rats fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.[10][11]

-

This compound Preparation: this compound peptide is dissolved in a vehicle such as sterile phosphate-buffered saline (PBS) or isotonic saline.[11][12]

-

Administration:

-

Monitoring: Body weight, food and water intake are measured daily. Metabolic parameters such as respiratory exchange ratio and locomotor activity can be monitored using metabolic cages.[10]

In Vitro Fatty Acid Uptake Assay

-

Cell Model: Primary adipocytes isolated from the epididymal fat pads of DIO mice.

-

Assay:

-

Isolated adipocytes are incubated with varying concentrations of this compound.

-

A radiolabeled long-chain fatty acid, such as [3H]-oleate, is added to the incubation medium.

-

After a defined incubation period, the cells are washed to remove unincorporated fatty acids.

-

The amount of radioactivity incorporated into the cells is measured using liquid scintillation counting to determine the rate of fatty acid uptake.[10]

-

Signaling Pathways in Metabolic Regulation

This compound's metabolic effects are mediated through the activation of GALR2 and GALR3, leading to downstream signaling cascades that vary depending on the target tissue.

Role of this compound in Reproduction

This compound is increasingly recognized as a key neuromodulator in the reproductive axis, generally exerting an inhibitory influence.[13] It is expressed in various tissues of the hypothalamic-pituitary-gonadal (HPG) axis.[14]

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound can act at multiple levels of the HPG axis to inhibit reproductive function.[15] In several species, this compound has been shown to decrease the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[15] At the pituitary level, this compound can directly suppress the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14]

Ovarian Function

In the ovary, this compound and its receptors, GALR2 and GALR3, are expressed in granulosa cells, theca cells, and oocytes.[14] In vitro studies using human granulosa cells have demonstrated that this compound can inhibit cell proliferation and estradiol secretion.[14] These effects are mediated through the activation of GALR2/3 and downstream signaling pathways involving MAP3/1, STAT3, AKT, and PKA.[15][16]

Quantitative Data on Reproductive Effects of this compound

| Parameter | Cell/Tissue Model | This compound Concentration | Outcome | Reference |

| Granulosa Cell Proliferation | Human Granulosa Cells | Not specified | Inhibition | [14] |

| Estradiol (E2) Secretion | Human Granulosa Cells | Not specified | Inhibition | [14] |

| LH Secretion | Fish Pituitary Cells | Not specified | Decrease | [14] |

| FSH Gene Expression | Fish Pituitary | Not specified | Decrease | [14] |

Experimental Protocols: Reproductive Studies

In Vitro Granulosa Cell Culture and Treatment

-

Cell Source: Granulosa cells can be obtained from follicular fluid collected during oocyte retrieval procedures from women undergoing in vitro fertilization (IVF).[14]

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.

-

This compound Treatment: Cultured granulosa cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Assays:

-

Proliferation Assay: Cell proliferation can be measured using assays such as the alamarBlue assay or by quantifying the expression of proliferation markers like PCNA.[14][17]

-

Steroidogenesis Assay: The concentration of hormones like estradiol in the culture medium is measured using enzyme-linked immunosorbent assay (ELISA).[14]

-

Signaling Pathways in Reproductive Regulation

The inhibitory effects of this compound on reproductive function are mediated by its interaction with GALR2 and GALR3 on cells of the HPG axis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Impact of this compound on metabolic diseases and inflammation: An updated minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound-based galanin receptor 2 agonist improves renal injury in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound status in relation to obesity and its related comorbidities: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and Galanin in Metabolic Functions and Social Behaviors With a Focus on Non-Mammalian Vertebrates [frontiersin.org]

- 9. Emerging Roles of NPQ/Spexin in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a novel human peptide that reduces adipocyte uptake of long chain fatty acids and causes weight loss in rodents with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a Novel Human Peptide that Reduces Adipocyte Uptake of Long Chain Fatty Acids and Causes Weight Loss in Rodents with Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jmh.journals.ekb.eg [jmh.journals.ekb.eg]

- 13. Advances in research on this compound-mediated regulation of reproductive function in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Advances in research on this compound-mediated regulation of reproductive function in vertebrates [frontiersin.org]

- 16. Advances in research on this compound-mediated regulation of reproductive function in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Promotes the Proliferation and Differentiation of C2C12 Cells In Vitro—The Effect of Exercise on SPX and SPX Receptor Expression in Skeletal Muscle In Vivo [mdpi.com]

The Discovery and History of Spexin: A Bioinformatics-Driven Journey to a Novel Neuropeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX), also known as Neuropeptide Q (NPQ), is a highly conserved 14-amino acid peptide that has emerged as a pleiotropic signaling molecule with significant implications for metabolic regulation, reproduction, and other physiological processes. Its discovery in 2007 is a landmark example of the power of bioinformatics to unearth novel bioactive molecules from the vast expanse of genomic data. This technical guide provides a comprehensive overview of the history of this compound, detailing the bioinformatics pipeline that led to its identification, the experimental protocols used to validate its function, and its known signaling pathways. Quantitative data are summarized in structured tables, and key logical and signaling pathways are visualized using the DOT language to provide a clear and in-depth resource for the scientific community.

The In Silico Genesis of this compound

The story of this compound begins not in a wet lab, but within the computational analysis of the human genome. In 2007, two independent research groups identified this novel peptide hormone through sophisticated bioinformatics screening methods.[1][2] The primary approach utilized a Hidden Markov Model (HMM), a statistical model that can recognize patterns in sequences of data.[2][3]

The Bioinformatics Discovery Pipeline

The identification of this compound was a multi-step process that involved scanning entire proteomes for the characteristic features of peptide hormones.[2][3] These features include the presence of a signal peptide for secretion, and specific cleavage sites that liberate the mature, active peptide from a larger precursor protein (prepropeptide).[3]

The bioinformatics workflow can be summarized as follows:

Figure 1: Bioinformatics workflow for the discovery of this compound.

The HMM was trained on a set of known peptide hormones to recognize key features such as:

-

Signal Peptide: A sequence at the N-terminus that directs the protein to the secretory pathway.

-

Prohormone Cleavage Sites: Specific amino acid motifs (e.g., dibasic residues like KR, RR) that are recognized by prohormone convertases.

-

Mature Peptide Characteristics: The model also incorporated general characteristics of the final peptide, such as size.

By applying this HMM to mammalian proteome databases, researchers were able to score every protein for its likelihood of being a peptide hormone precursor.[2] Proteins with high scores that were previously uncharacterized or poorly annotated were flagged as potential novel hormones. One such high-scoring candidate was a protein encoded by the gene C12orf39, located on human chromosome 12.[2] This gene was found to encode a 116-amino acid prepropeptide, which, after processing, was predicted to yield a 14-amino acid mature peptide, now known as this compound.[1]

Molecular and Genetic Features of this compound

The human this compound gene, C12orf39, is composed of six exons and five introns. The first and second exons encode the signal peptide, while the third and fourth exons encode the mature peptide sequence. The mature this compound peptide has the sequence Asn-Trp-Thr-Pro-Gln-Ala-Met-Leu-Tyr-Leu-Lys-Gly-Ala-Gln (NWTPQAMLYLKGAQ) and is flanked by dibasic cleavage sites.[4] This sequence is highly conserved across a wide range of vertebrate species, suggesting a crucial and evolutionarily maintained biological function.[4]

Experimental Validation and Methodologies

Following its in silico discovery, a series of experimental studies were conducted to validate the existence and function of this compound. These studies confirmed that this compound is a secreted peptide and began to unravel its physiological roles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: this compound Receptor Activation

| Ligand | Receptor | EC50 (nM) |

| Wild-Type this compound | GALR2 | 45.7 ± 5.90 |

| Wild-Type this compound | GALR3 | 112.20 ± 14.48 |

| dN1-Spexin Analog | GALR2 | 21.38 ± 5.54 |

| dN1-Spexin Analog | GALR3 | 38.90 ± 8.00 |

Data sourced from a study on this compound-based GALR2 agonists.[5][6]

Table 2: Circulating this compound Levels in Humans

| Condition | This compound Concentration (ng/mL) |

| Non-obese Females | 6.63 ± 0.29 |

| Obese Females | 4.48 ± 0.19 |

| Healthy Adult Women (Median) | 0.195 (IQR: 0.177 - 0.219) |

| Participants with MetS (Median) | 0.18 (IQR: 0.13 - 0.24) |

| Participants without MetS (Median) | 0.26 (IQR: 0.17 - 0.50) |

| T2DM with Obesity | 1.72 ± 0.44 |

| T2DM with Overweight | 2.07 ± 0.56 |

Data compiled from multiple studies on human subjects.[7][8][9][10][11]

Table 3: In Vivo Effects of this compound in Rodents

| Animal Model & Treatment | Effect on Body Weight | Effect on Food Intake |

| DIO Mice (25 µg/kg/day IP for 10 days) | Progressive weight loss (Slope = -0.1742 g/day ) | Reduced caloric intake |

| DIO Rats (35 µg/kg/day SC) | Weight loss | Reduced caloric intake by ~32% |

| Fasted Mice (10 nmol/mouse IP) | - | Significantly inhibited cumulative food intake at 2, 4, and 6 hours |

| Freely Feeding Mice (1 & 10 nmol/mouse IP in dark period) | - | Significantly suppressed cumulative food intake at 4 and 6 hours |

Data from studies on diet-induced obese (DIO) and normal mice and rats.[12][13][14][15]

Detailed Experimental Protocols

This protocol describes a typical experiment to assess the in vivo effects of this compound on food intake and body weight in mice.

Objective: To determine the effect of peripherally administered this compound on metabolic parameters in a mouse model of diet-induced obesity (DIO).

Materials:

-

Male C57BL/6J DIO mice

-

Synthetic this compound peptide (lyophilized)

-

Sterile 1X Phosphate Buffered Saline (PBS)

-

1 mL syringes with 25-27 gauge needles

-

Metabolic cages for individual housing and monitoring of food and water intake, locomotor activity, and respiratory exchange ratio (RER).

-

Analytical balance for daily body weight measurement.

Procedure:

-

Animal Acclimatization: Individually house mice in metabolic cages for a period of 3-5 days to allow for acclimatization to the new environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to a high-fat diet and water.

-

Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile 1X PBS to a final concentration suitable for the desired dosage (e.g., for a 25 µg/kg dose in a 30g mouse, the injected volume of a 75 µg/mL solution would be 100 µL).

-

Administration: Administer this compound (e.g., 25 µg/kg) or an equivalent volume of vehicle (1X PBS) via intraperitoneal (IP) injection once daily.[13][16] The injection should be performed in the lower right quadrant of the abdomen to avoid injury to internal organs.[17][18]

-

Monitoring: Record body weight daily at the same time each day.[12] Food and water consumption are continuously monitored by the metabolic cage system.[12] Locomotor activity and RER are also recorded by the system.

-

Data Analysis: Analyze changes in body weight over the treatment period using linear regression.[12] Compare cumulative food intake, average locomotor activity, and RER between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Figure 2: Experimental workflow for in vivo this compound administration.

This protocol outlines a method to measure this compound-induced activation of GALR2, a Gq-coupled receptor, by monitoring changes in intracellular calcium concentration using a fluorescent dye like Fluo-8.[1][19][20][21][22]

Objective: To quantify the activation of GALR2 by this compound in a cell-based assay.

Materials:

-

HEK293 cells stably or transiently expressing human GALR2.

-

96-well black wall, clear bottom microplates.

-

Fluo-8 AM dye loading solution.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Synthetic this compound peptide.

-

A fluorescence microplate reader with a filter set of Ex/Em = 490/525 nm.

Procedure:

-

Cell Plating: Seed the GALR2-expressing HEK293 cells into the 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.

-

Dye Loading: Remove the growth medium and add 100 µL of Fluo-8 dye loading solution to each well. Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS with HEPES.

-

Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading for a few seconds. Then, add the this compound dilutions to the respective wells and continue to record the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity upon addition of this compound corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

This protocol describes a method to assess the activation of GALR3, a Gi-coupled receptor, by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To quantify the activation of GALR3 by this compound.

Materials:

-

HEK293 cells stably or transiently expressing human GALR3.

-

96-well microplates.

-

Forskolin.

-

Synthetic this compound peptide.

-

A commercial cAMP assay kit (e.g., HTRF or ELISA-based).

-

A plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the GALR3-expressing HEK293 cells into 96-well plates and culture overnight.

-

Pre-incubation: Replace the culture medium with assay buffer and pre-incubate with a serial dilution of this compound for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise cAMP levels) to all wells (except for the basal control) and incubate for a specified time (e.g., 30 minutes).

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The activation of GALR3 by this compound will lead to an inhibition of the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

This compound Signaling Pathways

This compound exerts its biological effects by binding to and activating two of the three known galanin receptors: GALR2 and GALR3.[23][24] It does not show significant activity at GALR1.[5] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

GALR2-Mediated Signaling (Gq/11 Pathway)

GALR2 is primarily coupled to the Gq/11 family of G-proteins. Upon this compound binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses.

Figure 3: this compound signaling through the GALR2 (Gq/11) pathway.

GALR3-Mediated Signaling (Gi/o Pathway)

GALR3 is coupled to the Gi/o family of G-proteins, which are inhibitory. When this compound binds to GALR3, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). cAMP is a crucial second messenger that activates protein kinase A (PKA). Therefore, by reducing cAMP levels, this compound, via GALR3, dampens PKA-mediated signaling pathways.

Figure 4: this compound signaling through the GALR3 (Gi/o) pathway.

JAK2-STAT3 Pathway in Adipose Tissue

Recent evidence also implicates this compound in the browning of white adipose tissue (WAT) through the activation of the JAK2-STAT3 signaling pathway. This suggests a potential therapeutic angle for this compound in combating obesity by increasing energy expenditure.

Conclusion

The discovery of this compound is a testament to the power of bioinformatics in modern biological research. From its in silico prediction to its experimental validation and the ongoing elucidation of its physiological roles, this compound has become a significant focus of research in endocrinology and metabolism. This technical guide provides a foundational resource for scientists and researchers, offering a detailed overview of this compound's history, the methods used to study it, and its known signaling mechanisms. As research continues, a deeper understanding of this compound's functions will undoubtedly open new avenues for the development of novel therapeutics for metabolic disorders and other conditions.

References

- 1. Fluo-8 Calcium Flux Assay [protocols.io]

- 2. Identification of novel peptide hormones in the human proteome by hidden Markov model screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomed.cas.cz [biomed.cas.cz]

- 8. This compound status in relation to obesity and its related comorbidities: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circulating this compound Levels Negatively Correlate With Age, BMI, Fasting Glucose, and Triglycerides in Healthy Adult Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Levels Are Associated with Metabolic Syndrome Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Serum this compound differed in newly diagnosed type 2 diabetes patients according to body mass index and increased with the improvement of metabolic status [frontiersin.org]

- 12. This compound is a Novel Human Peptide that Reduces Adipocyte Uptake of Long Chain Fatty Acids and Causes Weight Loss in Rodents with Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is a novel human peptide that reduces adipocyte uptake of long chain fatty acids and causes weight loss in rodents with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mouse this compound: (II) Functional Role as a Satiety Factor inhibiting Food Intake by Regulatory Actions Within the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peripheral this compound Inhibited Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. researchanimaltraining.com [researchanimaltraining.com]

- 19. content.abcam.com [content.abcam.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. logosbio.com [logosbio.com]

- 23. The role of this compound in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An update on galanin and this compound and their potential for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantifying Endogenous Spexin Levels Using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spexin (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a critical regulator of various metabolic processes.[1][2] Encoded by the C12orf39 gene, this compound is widely expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract and adipose tissue.[1][3] Emerging research indicates its involvement in controlling energy balance, body weight, glucose homeostasis, and lipid metabolism.[2][3] Notably, circulating this compound levels are often found to be lower in individuals with chronic conditions such as obesity and type 2 diabetes, suggesting its potential as both a biomarker and a therapeutic target.[3][4][5]

Accurate quantification of endogenous this compound is crucial for understanding its physiological roles and its alterations in disease states. While immunoassays like ELISA and Radioimmunoassay (RIA) have been used, they can be susceptible to issues such as cross-reactivity and matrix interference, which may lead to discrepancies in reported concentrations.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior alternative, providing high specificity, sensitivity, and accuracy for peptide quantification.[6][8] This application note provides a detailed protocol for the robust quantification of endogenous this compound in plasma using LC-MS/MS.

This compound Signaling Pathways

This compound exerts its biological functions by binding to galanin receptors 2 and 3 (GALR2/GALR3).[3] Activation of these G-protein coupled receptors triggers downstream signaling cascades that modulate various cellular processes. Key pathways identified include the inhibition of hepatic gluconeogenesis through the FoxO1/PGC-1α pathway and the promotion of white adipose tissue "browning" via the JAK2-STAT3 pathway, which enhances energy expenditure.[9][10]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Frontiers | this compound and Galanin in Metabolic Functions and Social Behaviors With a Focus on Non-Mammalian Vertebrates [frontiersin.org]

- 3. Impact of this compound on metabolic diseases and inflammation: An updated minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound status in relation to obesity and its related comorbidities: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discrepancy between radioimmunoassay and high performance liquid chromatography tandem-mass spectrometry for the analysis of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates insulin resistance and inhibits hepatic gluconeogenesis via the FoxO1/PGC-1α pathway in high-fat-diet-induced rats and insulin resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorated obesity-related metabolic disorders through promoting white adipose browning mediated by JAK2-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Spexin-Induced Changes in Gene Expression by qPCR

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin (SPX), a novel 14-amino acid neuropeptide, is emerging as a critical regulator in a multitude of physiological processes.[1] Functioning as a ligand for galanin receptors 2 and 3 (GALR2 and GALR3), this compound is implicated in the control of energy homeostasis, glucose and lipid metabolism, and body weight.[2][3][4][5] Studies have demonstrated that this compound can modulate the expression of key genes involved in metabolic pathways. For instance, it has been shown to inhibit the expression of genes involved in adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] Furthermore, this compound can suppress hepatic gluconeogenesis by downregulating the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase) via the FoxO1/PGC-1α pathway. This application note provides a detailed protocol for researchers to measure the changes in the expression of such target genes in response to this compound treatment using quantitative polymerase chain reaction (qPCR).

This compound Signaling Pathways

This compound exerts its cellular effects by binding to and activating GALR2 and GALR3, which are G-protein coupled receptors.[2][5] Activation of these receptors can trigger downstream signaling cascades, including the JAK2-STAT3 pathway, which has been implicated in the this compound-mediated browning of white adipose tissue. Another key pathway influenced by this compound is the FoxO1/PGC-1α pathway, which is crucial in the regulation of hepatic gluconeogenesis.

Caption: this compound signaling through GALR2 and GALR3 receptors.

Experimental Workflow

The overall experimental workflow for measuring this compound-induced gene expression changes by qPCR involves several key steps, from cell culture and treatment to data analysis.

Caption: Workflow for qPCR analysis of gene expression.

Materials and Methods

Cell Culture and this compound Treatment

-

Cell Lines: Human hepatoma (HepG2) cells or mouse adipocyte (3T3-L1) cell lines are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2, DMEM with 10% FBS for 3T3-L1) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of this compound peptide in sterile, nuclease-free water or an appropriate buffer.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 6, 12, 24 hours).

-

Include a vehicle-only control group.

-

Perform experiments in triplicate for each condition.

-

Total RNA Extraction

-

After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol.

-

Resuspend the final RNA pellet in nuclease-free water.

RNA Quantification and Quality Control

-

Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 indicates pure RNA.

-

Assess RNA integrity by agarose gel electrophoresis to check for intact 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

-

The resulting cDNA will be used as the template for qPCR.

Quantitative PCR (qPCR)

-

Primer Design: Design or obtain validated primers for the target genes and a reference (housekeeping) gene. The reference gene (e.g., GAPDH, ACTB) should have stable expression across all experimental conditions.

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

cDNA template (diluted)

-

Nuclease-free water

-

-

Perform the qPCR in a real-time PCR detection system.

-

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

Data Presentation and Analysis

The relative quantification of gene expression can be determined using the 2-ΔΔCt method.[6] The results are typically presented as fold change in gene expression in this compound-treated samples compared to the vehicle-treated control.

Table 1: Example Primer Sequences for qPCR

| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Human PPARγ | GCTGGCCTCCTTGATGAATAA | GGGCTTCACGTTGGAGATG |

| Human C/EBPα | CAAGAACAGCAACGAGTACCG | GTCACTGGTCAACTCCAGCAC |

| Human PEPCK | GAGGTCATTGCTGACCGGTT | GGCCAGGTTGTCATAGGGTGA |

| Human G-6-Pase | CCTGCTGGAACTGCTCTTTG | GTTGCTGTAGTAGTCGGTGTCC |

| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Table 2: Relative Gene Expression Changes Induced by this compound in HepG2 Cells (24h Treatment)

| Gene | Vehicle Control (Fold Change) | 10 nM this compound (Fold Change ± SD) | 50 nM this compound (Fold Change ± SD) | 100 nM this compound (Fold Change ± SD) |

| PEPCK | 1.0 | 0.78 ± 0.09 | 0.52 ± 0.06 | 0.31 ± 0.04** |

| G-6-Pase | 1.0 | 0.81 ± 0.11 | 0.60 ± 0.08 | 0.45 ± 0.05** |

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 3: Relative Gene Expression Changes Induced by this compound in 3T3-L1 Adipocytes (24h Treatment)

| Gene | Vehicle Control (Fold Change) | 10 nM this compound (Fold Change ± SD) | 50 nM this compound (Fold Change ± SD) | 100 nM this compound (Fold Change ± SD) |

| PPARγ | 1.0 | 0.85 ± 0.10 | 0.65 ± 0.07 | 0.48 ± 0.06** |

| C/EBPα | 1.0 | 0.90 ± 0.12 | 0.71 ± 0.09 | 0.55 ± 0.07** |

*p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

This application note provides a comprehensive and detailed protocol for investigating the effects of this compound on gene expression using qPCR. By following these methodologies, researchers can accurately quantify changes in the expression of key metabolic genes, thereby elucidating the molecular mechanisms underlying this compound's physiological functions. This information is valuable for basic research and for the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: A novel regulator of adipogenesis and fat tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound alleviates insulin resistance and inhibits hepatic gluconeogenesis via the FoxO1/PGC-1α pathway in high-fat-diet-induced rats and insulin resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Imaging of Spexin Receptor Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a crucial regulator of a multitude of physiological processes, including metabolism, appetite, and reproduction.[1] this compound exerts its effects by activating two G protein-coupled receptors (GPCRs): galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3).[2][3] Given the therapeutic potential of targeting the this compound system for various disorders, understanding the precise in vivo distribution and density of GALR2 and GALR3 is of paramount importance for drug development and mechanistic studies.

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound receptor distribution. The methodologies described herein are designed to enable researchers to visualize and quantify GALR2 and GALR3 expression in preclinical animal models, thereby facilitating a deeper understanding of this compound signaling in both health and disease.

Data Presentation: Quantitative Distribution of this compound Receptors (GALR2 & GALR3)

The following table summarizes the relative mRNA and protein expression levels of GALR2 and GALR3 in various tissues, as reported in the literature. This data provides a foundational understanding of the expected distribution of this compound receptors.

| Tissue/Organ | Species | Receptor | Method | Relative Expression Level | Reference |

| Central Nervous System | |||||

| Ventral Tegmental Area | Mouse | GALR2/GALR3 | Immunohistochemistry | Present | [4] |

| Substantia Nigra | Mouse | GALR2/GALR3 | Immunohistochemistry | Present | [4] |

| Nucleus Accumbens | Mouse | GALR2/GALR3 | Immunohistochemistry | Present | [4] |

| Locus Coeruleus | Mouse | GALR2/GALR3 | Immunohistochemistry | High (GALR3 > GALR2) | [4] |

| Mammillary Nuclei | Human | GALR2 | mRNA Analysis | Wide Distribution | [3] |

| Dentate Gyrus | Human | GALR2 | mRNA Analysis | Wide Distribution | [3] |

| Cingulate Gyrus | Human | GALR2 | mRNA Analysis | Wide Distribution | [3] |

| Hypothalamus (various nuclei) | Human | GALR2 | mRNA Analysis | Wide Distribution | [3] |

| Olfactory Cortex | Rat | GALR3 | mRNA Analysis | Abundant | [3] |

| Hippocampal CA regions | Rat | GALR3 | mRNA Analysis | Abundant | [3] |

| Peripheral Tissues | |||||

| Heart | Mouse | GALR2/GALR3 | qRT-PCR, Immunofluorescence | GALR2 > GALR3 | [2] |

| Liver | Mouse | GALR2 | qRT-PCR | Upregulated in obesity | [2] |

| Spleen | Mouse | GALR2/GALR3 | qRT-PCR | Present | [2] |

| Small Intestine | Human | GALR2 | mRNA Analysis | Highest peripheral expression | [3] |

| Testis | Human | GALR3 | mRNA Analysis | Highly Expressed | [3] |

| Adrenal Gland | Human | GALR3 | mRNA Analysis | Detectable | [3] |

| Pancreas | Human | GALR3 | mRNA Analysis | Detectable | [3] |

| Pyloric Wall | Unspecified | GALR2/GALR3 | Real-Time PCR | Present | [5] |

| Skeletal Muscle | Mouse | GALR2/GALR3 | mRNA and Protein Analysis | Present | [6][7] |

| Adipose Tissue | Mouse | GALR2/GALR3 | mRNA and Protein Analysis | Present | [6][7] |

Signaling Pathways

This compound binding to GALR2 and GALR3 initiates distinct downstream signaling cascades. GALR2 is primarily coupled to Gq/11 proteins, leading to the activation of the phospholipase C (PLC) pathway.[8][9] In contrast, GALR3 is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[8][10]

Caption: this compound signaling through GALR2 and GALR3.

Experimental Workflow for In Vivo Imaging

A generalized workflow for in vivo imaging of this compound receptor distribution involves several key stages, from the development of a suitable imaging probe to the final data analysis.

Caption: General experimental workflow for in vivo imaging.

Experimental Protocols

The following protocols provide detailed methodologies for in vivo imaging of this compound receptor distribution using Positron Emission Tomography (PET) and Fluorescence Imaging.

Protocol 1: In Vivo PET Imaging of this compound Receptors

This protocol outlines the steps for PET imaging using a hypothetical radiolabeled this compound analog (e.g., [¹⁸F]SPX-analog).

1. Materials and Reagents:

-

Radiolabeled this compound analog (e.g., [¹⁸F]SPX-analog) with high specific activity and purity.

-

Anesthesia (e.g., isoflurane).

-

Saline solution (sterile, 0.9% NaCl).

-

Animal model (e.g., C57BL/6 mice).

-

PET/CT scanner.

-

Gamma counter.

-

Blocking agent (unlabeled this compound or a specific GALR2/3 antagonist).

2. Radiolabeling of this compound Analog (Hypothetical):

-

Synthesize a this compound analog with a suitable functional group for radiolabeling (e.g., a precursor for fluorination).

-

Perform radiolabeling with [¹⁸F]fluoride using a suitable method (e.g., nucleophilic substitution).

-

Purify the radiolabeled probe using HPLC to ensure high radiochemical purity (>95%).

-

Determine the specific activity of the final product.

3. Animal Preparation:

-

House animals in a controlled environment with ad libitum access to food and water.

-

Fast animals for 4-6 hours prior to imaging to reduce background signal.

-

Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

-

Place the animal on the scanner bed and maintain body temperature using a heating pad.

-

Insert a tail-vein catheter for probe injection.

4. PET/CT Imaging Procedure:

-

Perform a CT scan for anatomical reference and attenuation correction.

-

Administer the radiolabeled this compound analog (e.g., 3.7-7.4 MBq) via the tail-vein catheter as a bolus injection in a volume of 100-200 µL of saline.

-

For blocking studies, co-inject an excess of unlabeled this compound (e.g., 1 mg/kg) with the radiotracer.

-

Acquire dynamic PET data for 60-90 minutes post-injection.

5. Ex Vivo Biodistribution:

-

Immediately after the final scan, euthanize the animal.

-

Dissect key organs and tissues (brain, heart, liver, kidneys, spleen, muscle, fat, etc.).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g).

6. Data Analysis:

-

Reconstruct PET images using appropriate algorithms (e.g., OSEM3D).

-

Co-register PET and CT images.

-

Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.

-

Generate time-activity curves (TACs) for each ROI to assess the tracer kinetics.

-

Calculate the standardized uptake value (SUV) for quantitative analysis.

-

Compare the uptake in the baseline and blocking studies to determine the specific binding.

Protocol 2: In Vivo Fluorescence Imaging of this compound Receptors

This protocol describes the use of a fluorescently labeled this compound analog (e.g., SPX-NIR750) for in vivo imaging.

1. Materials and Reagents:

-

Fluorescently labeled this compound analog (e.g., conjugated to a near-infrared fluorophore).

-

Anesthesia (e.g., isoflurane).

-

Saline solution (sterile, 0.9% NaCl).

-

Animal model (e.g., nude mice to minimize autofluorescence).

-

In vivo fluorescence imaging system with appropriate excitation and emission filters.

-

Blocking agent (unlabeled this compound).

2. Synthesis of Fluorescent this compound Analog:

-

Synthesize a this compound analog with a reactive group (e.g., an amine or thiol).

-

Conjugate the analog with an NHS-ester or maleimide derivative of a near-infrared (NIR) fluorophore (e.g., Cy7, IRDye 800CW).

-

Purify the fluorescent probe using HPLC.

-

Characterize the final product by mass spectrometry and spectrophotometry.

3. Animal Preparation:

-

Use nude or hairless mice to reduce light scattering and absorption by fur.

-

Maintain animals on a low-fluorescence diet for at least one week prior to imaging to minimize gut autofluorescence.

-

Anesthetize the animal with isoflurane.

-

Place the animal in the imaging chamber, ensuring it is positioned for optimal image acquisition.

4. In Vivo Fluorescence Imaging Procedure:

-

Acquire a baseline fluorescence image before probe injection to assess autofluorescence.

-

Administer the fluorescently labeled this compound analog (e.g., 1-5 nmol) via tail-vein injection in 100-200 µL of saline.

-

For blocking studies, pre-inject an excess of unlabeled this compound (e.g., 50-100 fold molar excess) 15-30 minutes before the fluorescent probe.

-

Acquire fluorescence images at multiple time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal imaging window.

-

Use appropriate excitation and emission filters for the chosen fluorophore.

5. Ex Vivo Organ Imaging:

-

At the final time point, euthanize the animal.

-

Dissect key organs and arrange them for ex vivo imaging to confirm the in vivo signal localization and reduce the effects of tissue attenuation.

-

Image the dissected organs using the fluorescence imaging system.

6. Data Analysis:

-

Use the imaging software to draw ROIs over the target tissues and a background region.

-

Quantify the fluorescence intensity (e.g., in average radiant efficiency).

-

Calculate the target-to-background ratio.

-

Compare the signal intensity between the baseline and blocking groups to determine the specificity of the probe.

-

Correlate the ex vivo organ fluorescence with the in vivo imaging data.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to embark on the in vivo imaging of this compound receptors. The successful application of these techniques will undoubtedly accelerate our understanding of the physiological and pathological roles of the this compound-GALR2/3 system and aid in the development of novel therapeutics targeting these receptors. Careful optimization of the imaging probes and experimental conditions will be crucial for obtaining high-quality, reproducible data.

References

- 1. Mouse this compound: (I) NMR Solution Structure, Docking Models for Receptor Binding, and Histological Expression at Tissue Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of GalR1, GalR2, and GalR3 immunoreactivity in catecholaminergic nuclei of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Expression of mRNA encoding Gal, GalR1, GalR2, GalR3 in the pyloric wall tissue. - Public Library of Science - Figshare [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. Evolution of Structural and Functional Diversity of this compound in Mammalian and Non-mammalian Vertebrate Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Spexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX) is a highly conserved neuropeptide that has emerged as a significant regulator of various physiological processes, including energy homeostasis, reproduction, and stress responses.[1][2] Central administration of this compound via intracerebroventricular (ICV) injection has been shown to reduce food intake and body weight, highlighting its potential as a therapeutic target for metabolic disorders.[1][3][4] These application notes provide a comprehensive protocol for the ICV injection of this compound in mice, along with methods for assessing its effects on feeding behavior and hypothalamic gene expression. The information is intended to guide researchers in the consistent and effective application of this neuropeptide in a research setting.

Introduction

This compound, a 14-amino acid peptide, exerts its biological functions primarily through the activation of galanin receptor type II (GALR2) and type III (GALR3).[5][6][7] It is notably absent in its interaction with galanin receptor type I (GALR1).[5][6] The signaling pathways initiated by this compound binding are G-protein coupled; GALR2 is associated with stimulatory Gq signaling, while GALR3 is linked to inhibitory Gi signaling.[7][8] In the hypothalamus, a key regulatory center for appetite and energy balance, this compound has been shown to modulate the expression of crucial neuropeptides such as pro-opiomelanocortin (POMC), neuropeptide Y (NPY), and agouti-related peptide (AgRP).[1][3][7] This modulation of hypothalamic circuits underlies this compound's observed effects on reducing food consumption and body weight.

Data Presentation

Table 1: Effects of Intracerebroventricular this compound Injection on Food Intake and Body Weight in Mice

| Dosage (Mouse) | Change in Food Intake | Change in Body Weight | Duration of Effect | Reference |

| 10 µg | Significant decrease | Significant decrease | 24 hours | [1][4][9] |

| 1 nmol | Significant decrease | Not specified | Up to 8 hours | [4] |

| 0.01 - 1 nmol | Dose-dependent decrease | Not specified | 1-2 hours | [4] |

Table 2: Effects of Intracerebroventricular this compound Injection on Hypothalamic Gene Expression in Mice

| Dosage (Mouse) | Target Gene | Change in mRNA Expression | Time Point | Reference |

| 10 µg | POMC | Significantly increased | Not specified | [1] |

| 10 µg | AgRP | No significant change | Not specified | [1] |

| 1 nmol | NPY | Decreased | Not specified | [4] |

| 1 nmol | AgRP | Decreased | Not specified | [4] |

| 1 nmol | NPY5R | Decreased | Not specified | [4] |

| 1 nmol | GHSR | Decreased | Not specified | [4] |

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice

This protocol describes the stereotaxic implantation of a guide cannula for repeated ICV injections into the lateral ventricle of a mouse.

Materials:

-

This compound peptide (lyophilized)

-

Sterile artificial cerebrospinal fluid (aCSF) or saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Surgical drill

-

Dental cement

-

Surgical screws

-

Injection pump and syringe

-

Hamilton syringe

Procedure:

-

Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile aCSF or saline to the desired stock concentration. Aliquot and store at -80°C. On the day of injection, thaw an aliquot and dilute to the final injection concentration.

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.[10] Place the mouse in the stereotaxic frame, ensuring the head is level.

-

Surgical Procedure:

-

Shave the fur on the head and clean the area with an antiseptic solution.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using the stereotaxic arm, determine the coordinates for the lateral ventricle. A common set of coordinates from bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 to -3.0 mm.[6][11]

-

Drill a small hole through the skull at the determined coordinates.

-

Implant the guide cannula to the target depth.

-

Secure the cannula to the skull using dental cement and surgical screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week before injections.

-

-

Intracerebroventricular Injection:

-

Gently restrain the mouse and remove the dummy cannula.

-

Connect the injection syringe to the internal cannula and insert it into the guide cannula.

-

Infuse the this compound solution (typically 1-5 µL) at a slow rate (e.g., 0.5 µL/min) using an injection pump.

-

Leave the injector in place for an additional minute to prevent backflow.

-

Slowly withdraw the injector and replace the dummy cannula.

-

Protocol 2: Assessment of Feeding Behavior

This protocol outlines the measurement of food intake following ICV injection of this compound.

Materials:

-

Standard rodent chow

-

High-fat diet (optional, for specific studies)

-

Metabolic cages or standard cages with food hoppers

-

Analytical balance

Procedure:

-

Acclimation: House mice individually and allow them to acclimate to the caging and feeding conditions for several days.

-